molecular formula C15H16O2 B12640004 2-Methoxy-5-[(4-methylphenyl)methyl]phenol CAS No. 919355-96-7

2-Methoxy-5-[(4-methylphenyl)methyl]phenol

Cat. No.: B12640004
CAS No.: 919355-96-7
M. Wt: 228.29 g/mol
InChI Key: AFKDYIPEQWLISH-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(4-methylphenyl)methyl]phenol is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-[(4-methylphenyl)methyl]phenol can be synthesized via the reduction of Schiff bases. The Schiff base is typically prepared by the condensation of an aldehyde with an amine, followed by reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve the methylation of homopyrocatechin using dimethyl sulfate and alkali, or by hydrogenation of vanillin . These methods are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-5-[(4-methylphenyl)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-5-[(4-methylphenyl)methyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects, such as antimicrobial activity and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol:

    2-Methoxy-4-methylphenol:

Uniqueness

2-Methoxy-5-[(4-methylphenyl)methyl]phenol is unique due to the presence of both a methoxy group and a phenylmethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

919355-96-7

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-methoxy-5-[(4-methylphenyl)methyl]phenol

InChI

InChI=1S/C15H16O2/c1-11-3-5-12(6-4-11)9-13-7-8-15(17-2)14(16)10-13/h3-8,10,16H,9H2,1-2H3

InChI Key

AFKDYIPEQWLISH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=C(C=C2)OC)O

Origin of Product

United States

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